N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), which is a common functional group in biochemistry and drug design due to its involvement in peptide bonds. The “3,5-dimethoxyphenyl” part suggests a benzene ring substituted with two methoxy groups (-OCH3) at the 3rd and 5th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the amide and dimethoxyphenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the dimethoxyphenyl group. These functional groups would likely influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, focusing on six unique fields:
Anticancer Activity
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide: has shown promising results in anticancer research. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to induce apoptosis and inhibit angiogenesis makes it a potential candidate for cancer therapy.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity and inhibiting essential enzymes required for microbial survival . Research has highlighted its potential use in developing new antibiotics, especially against drug-resistant strains.
Anti-inflammatory Effects
Research indicates that N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide possesses anti-inflammatory properties. It can modulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This makes it a valuable compound for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Activity
The compound has been found to have strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Enzyme Inhibition
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide: acts as an inhibitor for various enzymes, including kinases and proteases . Its ability to inhibit these enzymes makes it a potential therapeutic agent for diseases where enzyme dysregulation is a factor, such as cancer, diabetes, and viral infections.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHAZNAYZVBYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide |
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